6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 6th position and a carboxylic acid group at the 4th position further defines its chemical structure .
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine class have been associated with various biological activities .
Mode of Action
It’s known that the pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active compounds .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Result of Action
Similar compounds have been associated with various biological activities .
Preparation Methods
The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyridine-3-carbaldehyde, hydrazine, and N,N-diisopropylethylamine.
Reaction Conditions: These starting materials are combined in dimethylacetamide (DMA) and stirred at 80°C for four hours.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
- 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activities .
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEICUOGPUURNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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